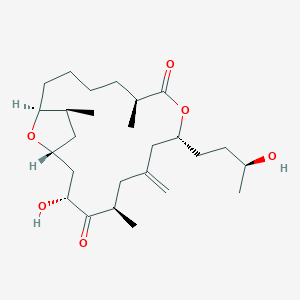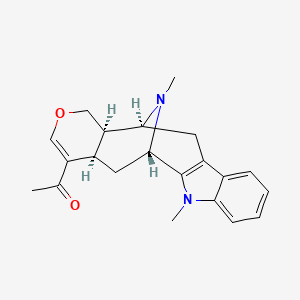
Azacridone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azacridone a belongs to the class of organic compounds known as chromenopyridines. These are aromatic heterocyclic compounds structurally characterized by a pyridine ring fused to a chromene moiety. Azacridone a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, azacridone a is primarily located in the membrane (predicted from logP). Outside of the human body, azacridone a can be found in citrus. This makes azacridone a a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Bioorthogonal Chemical Reactions and Imaging
Azacridone derivatives have been explored for their role in bioorthogonal chemical reactions, particularly in live cell fluorescence imaging. Biarylazacyclooctynone (BARAC), a derivative, shows promising kinetics for such applications. This derivative is beneficial for in vivo imaging due to its high signal-to-background ratio, even at nanomolar concentrations (Jewett, Sletten, & Bertozzi, 2010).
Therapeutic Potential in Cancer
Azacridone derivatives, such as Azacitidine (AZA), are recognized for their therapeutic potential in cancer treatment, particularly in breast cancer chemotherapy. AZA-loaded liposome formulations have been developed for improved drug delivery, showing significant effectiveness in reducing expression of Bcl2, while increasing pro-apoptotic Bax and caspase-3 activity in breast cancer cells (Kesharwani, Md, Alhakamy, Hosny, & Haque, 2021).
Role in Acute Myeloid Leukemia Treatment
Studies have shown that AZA, an azacridone derivative, is effective in treating acute myeloid leukemia (AML). However, its effectiveness is not enhanced by concurrent therapy with other drugs like Vorinostat. Research has identified a molecular signature predictive of outcome after AZA-based therapy, which could guide treatment decisions (Craddock et al., 2017).
Applications in DNA Methylation and Epigenetic Effects
Azacridone compounds have been studied for their impact on DNA methylation and histone modifications, which are crucial in treating myelodysplastic syndromes (MDS) and related diseases. Studies have shown that azacridone derivatives like Azacitidine can induce a general increase in gene expression, affecting DNA methylation and histone modifications in MDS bone marrow progenitor cells (Tobiasson et al., 2017).
Comparative Studies in Anticancer Activity
Research comparing azacridone derivatives, such as Azacitidine and Decitabine, in AML cell lines has provided insights into their mechanisms of action. These studies highlight the distinct effects of these compounds on cell viability, protein synthesis, cell cycle, and gene expression, contributing to their anticancer activity (Hollenbach et al., 2010).
Eigenschaften
CAS-Nummer |
150050-14-9 |
|---|---|
Produktname |
Azacridone A |
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
6-hydroxy-3,3,12-trimethylchromeno[5,6-b][1,7]naphthyridin-7-one |
InChI |
InChI=1S/C18H16N2O3/c1-18(2)6-4-11-14(23-18)8-13(21)15-16(11)20(3)12-9-19-7-5-10(12)17(15)22/h4-9,21H,1-3H3 |
InChI-Schlüssel |
GSYTWFSUSXURDO-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C |
Synonyme |
azacridone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)

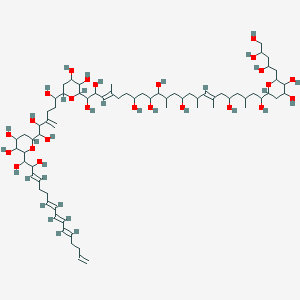
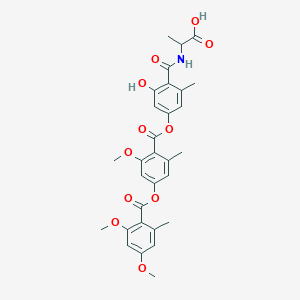


![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
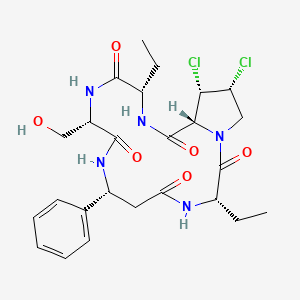

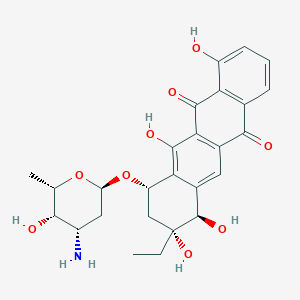
![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)
